molecular formula C22H22N4O5S B2444057 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide CAS No. 1021054-77-2

4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide

Cat. No.: B2444057
CAS No.: 1021054-77-2
M. Wt: 454.5
InChI Key: HVYOBAYYSVKUHJ-UHFFFAOYSA-N
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Description

4-(2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide is a synthetic chemical compound designed for research applications, integrating a pyridine-3-sulfonamide core linked to a benzamide moiety via an acetamido spacer. The structure suggests potential as a candidate for investigating novel therapeutic pathways, particularly in infectious disease and oncology research. The pyridine-sulfonamide scaffold is recognized in medicinal chemistry as a key pharmacophore. Notably, similar pyridine-3-sulfonamide fragments have been identified as hits in fragment-based screening campaigns against bacterial enzymes like Mtb CYP125 and CYP142, which are critical for cholesterol metabolism in Mycobacterium tuberculosis . This indicates a potential research application for this compound in developing novel antitubercular agents. Furthermore, the sulfonamide and benzamide functional groups are prevalent in compounds with a wide range of bioactivities. Sulfonamides are a well-established class with demonstrated antimicrobial and anticancer properties . The specific presence of a benzamide group can contribute to a molecule's ability to interact with biological targets, as benzamide derivatives are explored for their activity against various enzymes and receptors . Researchers may find this compound valuable for probing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery. This product is intended for use in laboratory research, such as in vitro binding assays, enzymatic inhibition studies, and cell-based phenotypic screening. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-31-19-10-4-16(5-11-19)14-26(32(29,30)20-3-2-12-24-13-20)15-21(27)25-18-8-6-17(7-9-18)22(23)28/h2-13H,14-15H2,1H3,(H2,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYOBAYYSVKUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine-3-sulfonamide intermediate: This step involves the reaction of pyridine-3-sulfonyl chloride with 4-methoxybenzylamine under basic conditions to form the pyridine-3-sulfonamido intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

    Coupling with benzamide: The final step involves coupling the acetylated intermediate with benzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

    4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)phenylamine: Similar structure but with an amine group instead of a benzamide group.

Uniqueness

The uniqueness of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide lies in its combination of functional groups, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Biological Activity

4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzamide core, a pyridine sulfonamide moiety, and a methoxybenzyl substituent. Its molecular formula is C_{17}H_{20}N_4O_3S, indicating the presence of nitrogen and sulfur, which are often critical for biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study 1 : A related compound demonstrated an IC50 value of 5 nM against EGFR mutant cancer cells, highlighting the potential for similar efficacy in this compound .

Antimicrobial Effects

Benzamide derivatives are also recognized for their antimicrobial properties. The sulfonamide group is particularly known for its antibacterial activity.

  • Research Findings : A study on sulfonamide derivatives revealed that they possess broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as apoptosis and cell proliferation, these compounds can induce cell death in malignant cells.

Data Summary

Biological ActivityIC50 ValueTargetReference
Anticancer (EGFR)5 nMEGFR
AntimicrobialVariesBacteria

Q & A

Q. What are the key considerations for optimizing the synthetic yield of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide?

Methodological Answer: The synthesis of this compound requires meticulous control of reaction parameters:

  • Temperature : Exothermic reactions (e.g., sulfonamide coupling) may require cooling (0–5°C) to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Catalysts : Use of coupling agents (e.g., HATU, EDCI) improves amide bond formation efficiency .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization ensures high purity (>95% by HPLC) .
    Validation : Monitor reactions via TLC and confirm final purity using NMR (¹H/¹³C) and LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms regioselectivity of sulfonamide and acetamido groups (e.g., singlet for methoxy protons at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 497.18) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., pyridine-sulfonamides as kinase inhibitors) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) at varying concentrations (1–100 µM) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability gaps .
  • Orthogonal Assays : Use surface plasmon resonance (SPR) to validate target binding affinity if cell-based assays show inconsistency .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to evaluate experimental variability (e.g., batch effects, assay conditions) .
    Case Study : A 2025 study resolved discrepancies in pyridine-sulfonamide analogs by correlating SPR data with cellular IC₅₀ values, identifying off-target effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 16) to optimize substituent electronic effects .
  • Machine Learning : Train models on datasets of sulfonamide bioactivities to predict novel derivatives .
    Example : ICReDD’s hybrid computational-experimental pipeline reduced optimization cycles for pyrimidine derivatives by 40% .

Q. How can researchers address low solubility in aqueous buffers during formulation studies?

Methodological Answer:

  • Co-Solvents : Test PEG-400 or cyclodextrins to enhance solubility without precipitation .
  • Salt Formation : Synthesize hydrochloride or sodium salts of the free base .
  • Nanoformulation : Use lipid nanoparticles (70–100 nm) or liposomes, characterized via dynamic light scattering (DLS) .
    Validation : Compare solubility profiles using shake-flask method and HPLC quantification .

Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, stoichiometry) with minimal runs .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Risk Assessment : Use FMEA (Failure Mode and Effects Analysis) to prioritize critical parameters (e.g., catalyst purity) .
    Case Study : A 2023 study scaled thieno-pyrimidine synthesis 10-fold using DoE, achieving 92% yield consistency .

Q. How can in vivo toxicity be systematically evaluated for this compound?

Methodological Answer:

  • Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring weight, organ histopathology, and serum biomarkers (ALT, creatinine) .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow .
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
    Data Interpretation : Compare results to structural analogs (e.g., benzamide derivatives with known safety profiles) .

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